(Nitrooxy)oxobismuthine

説明

Nomenclature and Chemical Identity in Scholarly Contexts

The precise identification of (Nitrooxy)oxobismuthine is crucial for clear communication in academic research. Due to its complex nature and the existence of various hydrated and basic forms, it is known by several systematic and common names.

Systematic and Common Synonyms

The compound this compound is most systematically named as oxobismuthanyl nitrate (B79036) . nih.govechemi.com In chemical literature and databases, it is frequently referred to by a variety of synonyms, which can sometimes lead to confusion. The most common of these are bismuth oxynitrate and bismuth subnitrate . wikipedia.orgatamanchemicals.comdrugbank.com Historically, it was also known by names such as magisterium bismuti or bismutum subnitricum. wikipedia.org

The complexity of its nomenclature is further compounded by the existence of various hydrated and basic forms. For instance, commercially available forms include Bi₅O(OH)₉(NO₃)₄ and BiONO₃·H₂O. wikipedia.orgalignchemical.com The CAS number for the general formula BiNO₄ is 10361-46-3, while the basic form, often represented as Bi₅H₉N₄O₂₂, has the CAS number 1304-85-4. nih.govwikipedia.orgchemnet.com

Table 1: Systematic and Common Synonyms of this compound

| Type | Name | Reference |

|---|---|---|

| Systematic Name | oxobismuthanyl nitrate | nih.govechemi.com |

| Common Synonym | Bismuth Oxynitrate | wikipedia.orgatamanchemicals.comalignchemical.com |

| Common Synonym | Bismuth Subnitrate | wikipedia.orgatamanchemicals.comdrugbank.com |

| Common Synonym | Bismuthyl Nitrate | wikipedia.orgatamanchemicals.com |

| Common Synonym | Basic Bismuth Nitrate | wikipedia.orgstudfile.net |

| Historical Name | Magisterium bismuti | wikipedia.org |

| Historical Name | Bismutum subnitricum | wikipedia.org |

Research Significance and Scope within Inorganic and Materials Chemistry

The significance of this compound in academic research stems from its unique structural and chemical properties. As a bismuth-based material, it is considered environmentally benign and low-cost, making it an attractive alternative to other heavy metal compounds. rsc.orgmdpi.com Its layered crystal structure is a key feature that underpins many of its applications. rsc.orgresearchgate.net

In inorganic chemistry , research often focuses on the synthesis and characterization of various forms of bismuth oxynitrate. Studies have explored its complex crystal structures, which can consist of polycations like [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. rsc.orgmdpi.comdtu.dk The ability of these structures to intercalate different anions is a subject of ongoing investigation. rsc.org

In materials chemistry , this compound is extensively studied for its potential applications, particularly in photocatalysis and environmental remediation. rsc.orgresearchgate.net Its semiconductor properties, with a suitable band gap, allow it to act as a photocatalyst for the degradation of organic pollutants under light irradiation. researchgate.net Researchers have demonstrated its effectiveness in degrading dyes such as rhodamine B and methyl orange. psu.ac.th

Furthermore, the compound's ability to exchange anions makes it a promising material for the removal of hazardous substances from water. rsc.org Studies have shown its capability to sequester contaminants such as radioactive technetium-99 (B83966) (as pertechnetate) from groundwater. rsc.org The formation of heterostructures with other materials, such as bismuth oxide (Bi₂O₃), can enhance its photocatalytic activity and expand its application in environmental remediation. researchgate.net

Table 2: Research Applications of this compound in Inorganic and Materials Chemistry

| Area of Research | Specific Application | Key Findings | Reference |

|---|---|---|---|

| Inorganic Chemistry | Synthesis and Structural Characterization | Elucidation of complex polycationic structures, such as [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. | rsc.orgmdpi.comdtu.dk |

| Materials Chemistry | Photocatalysis | Degradation of organic pollutants like rhodamine B and methyl orange under UV and visible light. | psu.ac.thrsc.org |

| Materials Chemistry | Environmental Remediation | Removal of contaminants like pertechnetate (B1241340) (⁹⁹TcO₄⁻) from contaminated groundwater. | rsc.org |

| Materials Chemistry | Heterostructure Formation | Enhanced photocatalytic activity by creating heterostructures with materials like Bi₂O₃. | researchgate.net |

Structure

2D Structure

特性

IUPAC Name |

oxobismuthanyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+1;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCYGKRWXWQOAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])O[Bi]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

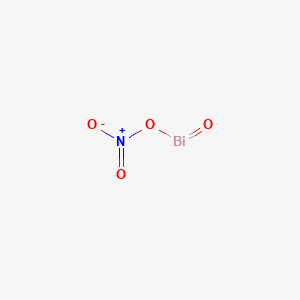

Molecular Formula |

BiNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145945 | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.985 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10361-46-3 | |

| Record name | Bismuth nitrate oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10361-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Nitrooxy)oxobismuthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (nitrooxy)oxobismuthine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.708 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Pathways of Nitrooxy Oxobismuthine

Controlled Hydrolysis of Bismuth Precursors

The synthesis of (Nitrooxy)oxobismuthine is frequently achieved through the hydrolysis of bismuth(III) nitrate (B79036) (Bi(NO₃)₃). chemicalbook.com Bismuth salts exhibit a strong tendency to hydrolyze in aqueous solutions. prepchem.com In a sufficiently acidic environment, the Bi³⁺ ion can remain in solution; however, as the acidity decreases (i.e., the pH increases), hydrolysis is favored, leading to the precipitation of sparingly soluble basic bismuth salts. prepchem.com

The general process involves dissolving bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a minimal amount of nitric acid to prevent premature hydrolysis and then introducing this acidic solution into a larger volume of water. chemicalbook.comprepchem.com This sudden dilution reduces the acid concentration, triggering the hydrolysis and precipitation of bismuth oxynitrate. The precipitate is then typically filtered, washed, and dried. prepchem.comatamanchemicals.com The exact stoichiometry of the final product, often represented by formulas such as BiONO₃·H₂O or Bi₅O(OH)₉(NO₃)₄, is dictated by the precise reaction conditions. wikipedia.orgprepchem.comsibran.ru

The composition, structure, and properties of the synthesized this compound are critically influenced by several key reaction parameters. The interplay between temperature, acid concentration, and the amount of water determines which specific oxynitrate species precipitates from the solution. chemicalbook.comstudfile.net

Temperature: The reaction temperature affects both the rate of hydrolysis and the nature of the final product. Mild heating, typically in the range of 30°C to 70°C, is often employed during the hydrolysis step. chemicalbook.comchemicalbook.com Some procedures specify maintaining a low temperature during precipitation, followed by drying at a controlled temperature, for instance, around 50°C, to obtain a specific composition like Bi₅O(OH)₉(NO₃)₄. atamanchemicals.com Higher temperatures can accelerate nucleation rates, which generally leads to smaller particle sizes. mdpi.com However, excessively high temperatures may also promote the formation of different phases or increase aggregation. mdpi.com

Acid Concentration (pH): The concentration of nitric acid, and therefore the pH of the solution, is arguably the most critical factor in determining the product's composition. chemicalbook.comstudfile.net Different bismuth oxynitrate species are stable at different pH ranges. For example, at a pH below 1.0, the hydrolysis of bismuth nitrate pentahydrate yields Bi₆O₄(OH)₄(NO₃)₆·4H₂O as the initial solid phase. wikipedia.org As the pH increases to between 1.2 and 1.8, further hydrolysis leads to the formation of Bi₆O₅(OH)₃(NO₃)₅·3H₂O. wikipedia.org In another preparation method, the pH is adjusted to approximately 5 using a base like sodium hydroxide (B78521) to precipitate Bi₅O(OH)₉(NO₃)₄. atamanchemicals.com

Water Quantity: The amount of water used for hydrolysis directly impacts the concentration of both the bismuth precursor and the nitric acid, thereby influencing the hydrolysis equilibrium. chemicalbook.comstudfile.net A common laboratory preparation involves dissolving the bismuth nitrate precursor in a small volume of acidified water and then pouring this solution into a much larger volume of water (e.g., 2 liters) to ensure rapid and uniform precipitation. prepchem.com

The following table summarizes the influence of these parameters based on various reported synthetic procedures.

| Parameter | Condition | Resulting Product/Observation |

| Temperature | 30°C - 70°C | General range for hydrolysis of bismuth nitrate. chemicalbook.comchemicalbook.com |

| At least 50°C | Recommended for hydrolytic purification. sibran.ru | |

| Dried at ~50°C | Used in the synthesis of Bi₅O(OH)₉(NO₃)₄. atamanchemicals.com | |

| Acid Conc. / pH | pH < 1.0 | Initial formation of Bi₆O₄(OH)₄(NO₃)₆·4H₂O. wikipedia.org |

| pH 1.2 - 1.8 | Formation of Bi₆O₅(OH)₃(NO₃)₅·3H₂O. wikipedia.org | |

| pH ~ 5 | Precipitation of Bi₅O(OH)₉(NO₃)₄. atamanchemicals.com | |

| 6 N (~30%) HNO₃ | Used to create the initial stable acidic solution of Bi(NO₃)₃. prepchem.com | |

| Water Quantity | Poured into 2L of H₂O | Induces precipitation of bismuth oxynitrate from an acidic solution. prepchem.com |

Advanced Synthetic Routes for Specific Polymorphs and Derivatives

Beyond simple hydrolysis, more advanced methods have been developed to target specific polymorphs, compositions, and morphologies of this compound and related compounds.

Thermal Decomposition: Controlled thermal decomposition of bismuth nitrate pentahydrate provides a pathway to various oxynitrates. wikipedia.org This method involves carefully heating the precursor through distinct stages. As the temperature increases, water and oxides of nitrogen are driven off, leading to the formation of different intermediate oxynitrate phases. This route has been successfully used to synthesize the compound Bi₅O₇NO₃, which possesses a layered structure. wikipedia.orgresearchgate.net

Hydrothermal/Solvothermal Methods: Hydrothermal and solvothermal techniques, which involve reactions in water or other solvents at elevated temperatures and pressures, offer precise control over the synthesis of crystalline materials. A hydrothermal or "wet" method has been used to explore the BiO(NO₃)-KOH-H₂O system, resulting in the identification and isolation of several new bismuth basic nitrate complex oxides, including Bi₅(NO₃)₂O₆(OH) and Bi₆(NO₃)₃O₇(OH). researchgate.net These methods allow for the formation of unique crystalline phases that may not be accessible through standard precipitation. researchgate.net

Solid-State Synthesis: Solid-state reactions, performed by grinding solid precursors together, sometimes with gentle heating, represent a solvent-free and often more environmentally benign approach. mdpi.com While more commonly applied to bismuth oxyhalides, this strategy has the potential to produce novel this compound structures by reacting bismuth oxide with a solid nitrate source at controlled temperatures, bypassing the complexities of solution-based hydrolysis. mdpi.com

The table below outlines these advanced synthetic approaches.

| Synthetic Route | Description | Example Product(s) |

| Thermal Decomposition | Controlled heating of bismuth nitrate pentahydrate in stages. wikipedia.org | Bi₅O₇NO₃ wikipedia.orgresearchgate.net |

| Hydrothermal Method | Reaction in an aqueous solution (e.g., with KOH) at elevated temperature and pressure. researchgate.net | Bi₅(NO₃)₂O₆(OH), Bi₆(NO₃)₃O₇(OH) researchgate.net |

| Solid-State Reaction | Grinding and heating of solid precursors (e.g., Bi₂O₃ and a nitrate salt). mdpi.com | Potential for novel polymorphs (by analogy with BiOIO₃ synthesis) mdpi.com |

Impact of Synthesis Parameters on Morphology and Crystallinity

The morphology (the size and shape of particles) and crystallinity (the degree of structural order) of this compound are not intrinsic properties but are direct consequences of the synthesis parameters. mdpi.comuchile.cl Controlling these features is crucial as they can significantly influence the material's performance in various applications.

Systematic studies on related nanomaterial syntheses demonstrate that parameters such as precursor concentration, temperature, pH (alkalinity), and reaction time are powerful levers for tuning the final product's physical characteristics. mdpi.commdpi.combeilstein-journals.org

Morphology: The shape and size of the crystals can be manipulated by adjusting the reaction conditions. For instance, rapid precipitation, often induced by a large and sudden change in pH or solvent composition, tends to produce smaller particles. mdpi.com The use of structure-directing agents or surfactants during synthesis can also guide the growth of specific morphologies, such as nanorods or nanoplates. researchgate.net

Crystallinity: Achieving a high degree of crystallinity is often a primary goal of synthesis. The transformation from an initially precipitated amorphous or semi-crystalline phase to a well-ordered crystalline structure is governed by factors like temperature, aging time, and the chemical environment (e.g., pH). mdpi.comuchile.cl For example, calcination (heating) at an appropriate temperature can improve crystallinity by removing residual water or organic templates and promoting atomic ordering. uchile.cl However, excessive temperatures can lead to phase changes or decomposition. The choice of acid catalyst (strong vs. weak) has also been shown to influence the resulting crystalline phases and crystallite size in sol-gel syntheses. uchile.cl Studies on the synthesis of carbon nanotubes have shown that even a modest temperature variation can result in a significant change in the product's crystallinity. nih.gov

Structural Elucidation and Crystallographic Characterization of Nitrooxy Oxobismuthine

Single-Crystal X-ray Diffraction Studies of Related Bismuth Oxynitrate Species

Several complex bismuth oxynitrates have been synthesized and their structures determined, providing a basis for understanding the structural motifs present in this class of compounds.

[Bi₆O₄(OH)₄]⁶⁺ Cations: A common structural unit in basic bismuth nitrates is the hexanuclear cation [Bi₆O₄(OH)₄]⁶⁺. The crystal structure of compounds like Bi₆O₄(OH)₄₆·H₂O reveals that this cation consists of a central Bi₆ octahedron with its faces capped by oxygen atoms and hydroxyl groups. researchgate.net The nitrate (B79036) ions are located in the interstitial spaces, balancing the positive charge of the polycation. The structure of Bi₆O₄(OH)₄₆ has been determined to crystallize in a rhombohedral hexagonal unit cell. researchgate.net

[Bi₆O₄.₅(OH)₃.₅]₂²⁺ Cations: Research has also identified structures based on the [Bi₆O₄.₅(OH)₃.₅]²⁺ cation. The compound [Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁ showcases a complex arrangement where two of these large cationic units are present in the asymmetric unit, along with eleven nitrate groups. dtu.dk This highlights the ability of bismuth to form varied and large oxo/hydroxo clusters.

Layered Structures: Another significant structural motif involves the formation of two-dimensional layers. For instance, Bi₂O₂(OH)(NO₃) features [Bi₂O₂]²⁺ layers, which are corrugated sheets of edge-sharing BiO₄ tetrahedra. researchgate.netresearchgate.net The interlayer space is occupied by hydroxide (B78521) (OH⁻) and nitrate (NO₃⁻) anions, which are linked through hydrogen bonds. researchgate.net The structure of Bi₂O₂(OH)(NO₃) has been determined to be orthorhombic. researchgate.net

The following table summarizes the crystallographic data for some of these related bismuth oxynitrate species.

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| Basic Bismuth Nitrate Hydrate | Bi₆O₄(OH)₄₆·H₂O | Rhombohedral | R-3 | Discrete [Bi₆O₄(OH)₄]⁶⁺ polycations |

| Basic Bismuth Nitrate | [Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁ | Monoclinic | P2₁ | Complex structure with two large Bi-oxo-hydroxo cations |

| Bismuth Oxynitrate Hydroxide | Bi₂O₂(OH)(NO₃) | Orthorhombic | Cmc2₁ | Layered structure with [Bi₂O₂]²⁺ sheets |

| Bismuth Manganese Oxynitrate | Bi₃Mn₄O₁₂(NO₃) | Trigonal | P3 | Alternating flat NO₃ layers and PbSb₂O₆-like blocks |

Spectroscopic and Spectrometric Approaches to Structural Analysis

Spectroscopic techniques provide complementary information to X-ray diffraction by probing the vibrational modes and local environments of atoms within a structure.

Infrared (IR) and Raman Spectroscopy: These techniques are particularly useful for identifying the presence of nitrate and hydroxyl groups. In various bismuth oxynitrates, the characteristic vibrational modes of the nitrate ion (NO₃⁻) are readily observed. For example, a strong band around 1380 cm⁻¹ in the IR spectrum is a clear indicator of the N-O stretching vibration of the nitrate group. acs.org Raman spectroscopy has been employed to follow the progressive oxidation of bismuth subnitrates, where the intensity of the symmetric stretching peak of the NO₃⁻ group at approximately 1049 cm⁻¹ correlates inversely with the calcination temperature. mdpi.com Vibrations in the lower frequency region of the Raman spectra (typically below 200 cm⁻¹) are assigned to Bi-O lattice vibrations within the bismuth-oxygen (B8504807) polyhedra. acs.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and oxidation states of the constituent elements. In studies of cerium-bismuth oxides/oxynitrates, XPS has confirmed the presence of Bi³⁺ through the characteristic Bi 4f signals at binding energies of approximately 158.4 eV (Bi 4f₇/₂) and 163.7 eV (Bi 4f₅/₂). acs.orgnih.gov While nitrogen can be detected, its sensitivity in XPS is relatively low. acs.orgnih.gov

Theoretical Computations of Molecular and Electronic Structures

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for understanding the electronic structure and bonding in complex materials like bismuth oxynitrates.

Computational studies have been performed to evaluate the geometrical and kinetic parameters of bismuth oxide and subnitrate clusters. mdpi.com These calculations can provide insights into the energetics of different structural arrangements and the nature of the chemical bonds. For instance, theoretical models have been used to estimate the rate constant of electron transfer in electrochemical processes involving bismuth subnitrates. mdpi.com DFT calculations have also been used to study the proton affinities of species involved in the formation of bismuth oxynitrates, helping to elucidate reaction mechanisms. researchgate.net By calculating the electronic band structure and density of states, theoretical methods can predict whether a material will be metallic, semiconducting, or insulating, which is crucial for understanding its potential applications. grafiati.com

Chemical Reactivity and Mechanistic Investigations of Nitrooxy Oxobismuthine

Redox Chemistry and Oxidative Properties

(Nitrooxy)oxobismuthine participates in redox reactions and exhibits notable oxidative properties. cymitquimica.comcymitquimica.com It is classified as an oxidizing agent, which means it can accept electrons from other substances in a chemical reaction. fishersci.comcdhfinechemical.comlibretexts.org This characteristic is attributed to the presence of the nitrate (B79036) group (NO₃⁻) in its structure. The nitrogen atom in the nitrate ion is in a high oxidation state (+5), making it capable of being reduced.

The compound's ability to act as an oxidizing agent is particularly evident in its interactions with combustible or organic materials, where it can intensify fire. fishersci.comcdhfinechemical.com Safety data sheets emphasize that this compound may cause or intensify fire due to its oxidizing nature. fishersci.comcdhfinechemical.com

The redox properties of this compound are also utilized in specific chemical tests. For instance, it is a component of the Dragendorff reagent, which is used for the detection of alkaloids and other tertiary amines. researchgate.netresearchgate.net In this reagent, the bismuthyl cation (BiO⁺) in conjunction with iodide ions forms the tetraiodobismuthate(III) anion ([BiI₄]⁻), which then forms an ion pair with the protonated tertiary amine, resulting in a characteristic colored precipitate. researchgate.net

Interactions with Organic and Inorganic Substrates

The reactivity of this compound extends to a variety of organic and inorganic substances. Its interactions are largely dictated by its oxidative nature and its behavior as a bismuth salt.

Reactions with Reducing Agents

As an oxidizing agent, this compound readily reacts with reducing agents. fishersci.com Reducing agents are substances that donate electrons in a redox reaction. wikipedia.org The interaction between this compound and a reducing agent involves the transfer of electrons from the reducing agent to the this compound, leading to a change in the oxidation states of both reactants.

While specific detailed reaction mechanisms with various reducing agents are not extensively documented in the provided search results, the general principle of redox chemistry applies. Common reducing agents include alkali metals, metal hydrides, and certain organic compounds. sigmaaldrich.com The reaction with strong reducing agents can be vigorous and should be handled with caution due to the potential for hazardous reactions. fishersci.com

Interactions with Combustible and Organic Materials

A significant aspect of the reactivity of this compound is its interaction with combustible and organic materials. fishersci.comcdhfinechemical.com Due to its oxidizing properties, it can significantly increase the risk of fire when in contact with such materials. fishersci.comcdhfinechemical.com Safety precautions consistently highlight the need to keep this compound away from clothing and other combustible materials. fishersci.comcdhfinechemical.comguidechem.com

The reaction with organic materials is a key safety concern. Organic compounds can be oxidized by this compound, a reaction that can be exothermic and potentially lead to ignition. Therefore, storage and handling procedures emphasize segregation from organic substances. cdhfinechemical.com

Reactions with Acids and Bases

This compound is known to be soluble in acids. guidechem.comchembk.com This solubility is a result of a chemical reaction where the basic bismuthyl oxide part of the compound reacts with the acid. For example, in the presence of a strong acid like hydrochloric acid (HCl), the BiO⁺ group will react to form bismuth(III) chloride (BiCl₃) and water.

The reaction with bases is also significant. The preparation of this compound can involve the hydrolysis of bismuth nitrate, and the addition of a base like ammonia (B1221849) water can be used to neutralize excess nitric acid and precipitate the desired product. chembk.comchembk.com This indicates that this compound can be formed under basic or neutralized conditions from a more acidic bismuth salt solution.

| Reactant Type | General Products | References |

| Acids | Soluble bismuth salts and water | guidechem.comchembk.com |

| Bases (in synthesis) | This compound precipitate | chembk.comchembk.com |

Thermal and Chemical Stability Studies

This compound is described as stable under normal temperatures and pressures. guidechem.com However, it is sensitive to light and can decompose upon exposure. cdhfinechemical.comguidechem.com Information regarding its decomposition temperature varies slightly across sources, with some indicating decomposition at 260°C and others suggesting a range of 400-450°C for the decomposition of a related compound. guidechem.comeasychem.org It is also noted to be slightly hygroscopic, meaning it can absorb moisture from the air. guidechem.com

In terms of chemical stability, it is incompatible with strong reducing agents, combustible materials, strong acids, powdered metals, and a variety of other substances including alkaline bicarbonates and soluble iodides. fishersci.comcdhfinechemical.com This incompatibility underscores its reactive nature under certain conditions.

Mechanisms of Chemical Decomposition and Product Formation

The thermal decomposition of this compound leads to the formation of bismuth(III) oxide (Bi₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂). easychem.org This decomposition reaction typically occurs at elevated temperatures, with one source indicating a temperature range of 400-450°C. easychem.org

The reaction can be represented as: 4BiO(NO₃) → 2Bi₂O₃ + 4NO₂ + O₂ easychem.org

This decomposition pathway is a redox process where the bismuth remains in the +3 oxidation state, while the nitrogen in the nitrate group is reduced from +5 to +4 in nitrogen dioxide, and the oxygen is oxidized.

Under normal use conditions, hazardous decomposition products are not expected. fishersci.com However, under fire conditions, the decomposition can release hazardous substances such as nitrogen oxides (NOx). cdhfinechemical.com

Future Research Directions and Emerging Areas in Nitrooxy Oxobismuthine Chemistry

Development of Novel Synthetic Approaches for Tailored Properties

The synthesis of (Nitrooxy)oxobismuthine with specific properties for targeted applications is a rapidly developing area of research. Scientists are moving beyond traditional precipitation methods to explore more controlled and versatile synthetic routes.

A promising approach is the hydrothermal method , which has been successfully employed to create layered structures of bismuth oxynitrate. rsc.orgacs.org This technique allows for the formation of a Bi₂O₂²⁺ layered module intercalated with nitrate (B79036) and hydroxide (B78521) ions. By adjusting the pH of the precursor solution before the hydrothermal treatment, researchers can control the amount of nitrate and hydroxide complexes on the surface of the material, thereby tailoring its properties. rsc.org

Microwave-assisted synthesis represents another innovative and efficient route. For instance, a microwave-based method has been used in the synthesis of bismuth selenide (B1212193) (Bi₂Se₃) utilizing bismuth oxynitrate as a precursor in a polyol solvent, which also acts as a reducing agent. This approach is considered less wasteful compared to other synthetic pathways. rsc.org

Furthermore, the fabrication of one-dimensional (1D) nanostructures of bismuth oxide from bismuth nitrate has been achieved through a combination of the sol-gel process and electrospinning . nih.gov This method allows for the creation of nanowires with controlled diameters, which can be a precursor to forming this compound with specific morphologies and high surface areas, desirable for catalytic and biomedical applications. nih.gov The solvothermal reduction method also presents a viable one-step route to synthesize bismuth nanoparticles from bismuth nitrate, with the ability to control crystal size by varying reaction conditions. researchgate.net

These advanced synthetic strategies are crucial for producing this compound with tailored characteristics such as high surface area, specific crystal facets, and controlled porosity, which are expected to enhance its performance in various applications.

Advanced Characterization Techniques for Polymorphs and Nanostructures

A thorough understanding of the structure of this compound at the atomic level is fundamental to controlling its properties. While at least six different crystal structures of bismuth subnitrate have been identified using single-crystal X-ray diffraction, future research will increasingly rely on a suite of advanced characterization techniques to probe the intricacies of its polymorphs and nanostructures. wikipedia.org

X-ray Diffraction (XRD) remains a cornerstone for identifying crystalline phases and determining the lattice parameters of different polymorphs. researchgate.netnishkaresearch.com However, for nanostructured materials, which often exhibit size-dependent properties, other techniques are essential.

Electron microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , provides direct visualization of the morphology, size, and aggregation state of this compound nanoparticles and nanostructures. nih.govijcce.ac.irnih.govmdpi.com These techniques have been instrumental in characterizing spherical nanoparticles with sizes ranging from 40 to 120 nm and 1D nanowires. nih.govnih.gov

Spectroscopic methods offer valuable insights into the chemical bonding and vibrational modes within the material. Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present, such as the characteristic vibrations of the Bi-O bonds and the nitrate groups. ijcce.ac.irresearchgate.netRaman spectroscopy is another powerful tool for studying the molecular vibrations and can be used to follow the progressive oxidation of bismuth subnitrate. mdpi.com

For a more in-depth analysis of the local atomic environments, solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an emerging technique. nishkaresearch.com It can provide detailed information about the coordination of bismuth and the dynamics of the nitrate ions within the crystal lattice, which is crucial for distinguishing between different polymorphic forms that may be difficult to differentiate by XRD alone.

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for studying the thermal stability and phase transitions of different polymorphs of this compound. nishkaresearch.com

The data from these advanced characterization techniques can be integrated to build a comprehensive picture of the structure of this compound at multiple length scales, which is essential for establishing clear structure-property relationships.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools for gaining a deeper understanding of the properties and reactivity of this compound at the molecular level. rsc.orgresearchgate.netwur.nl These theoretical approaches complement experimental studies by providing insights that are often difficult or impossible to obtain through laboratory measurements alone.

A significant area of future research involves the use of computational methods to study the interaction of this compound with other molecules. For example, a computational study has already been performed to evaluate the geometrical and kinetic parameters of the interaction between representative clusters of bismuth oxide and bismuth subnitrate with paracetamol. mdpi.comdntb.gov.ua Such studies are crucial for understanding the sensing mechanisms of this compound-based electrochemical sensors. mdpi.comdntb.gov.ua

The development of accurate force fields for molecular dynamics (MD) simulations of systems containing this compound is another key research direction. The parameterization of nitrate esters and nitrate ions for use in force fields like COMPASS and GROMOS has been a subject of investigation. uantwerpen.beacs.org These parameters are essential for accurately simulating the behavior of this compound in different environments, such as in solution or at interfaces.

Future computational studies are expected to focus on:

Predicting the stability of different polymorphs of this compound and understanding the factors that favor the formation of one polymorph over another.

Modeling the electronic structure of this compound to elucidate its catalytic and photocatalytic properties.

Simulating the interaction of this compound with biological targets , such as proteins and enzymes, to understand its mechanism of action in biological systems. pnu.ac.ir

These computational approaches will play a vital role in the rational design of new this compound-based materials with enhanced properties for specific applications.

Expansion of Catalytic Applications in Sustainable Chemistry

The unique properties of this compound, particularly its low toxicity and ready availability, make it an attractive candidate for catalytic applications in sustainable chemistry. nih.gov Research in this area is focused on leveraging this compound as a heterogeneous catalyst for a variety of organic transformations, contributing to the development of greener and more efficient chemical processes.

A significant breakthrough has been the use of bismuth subnitrate as a simple and efficient catalyst for the Markovnikov-type hydration of alkynes to produce methyl ketones. nih.gov This atom-economical reaction proceeds under reasonably mild conditions, and a continuous flow protocol has also been developed, highlighting its potential for industrial applications. The heterogeneous nature of the catalyst simplifies its separation and reuse, further enhancing its sustainability credentials. nih.gov

This compound also shows promise as a photocatalyst . Layered bismuth oxynitrate has been synthesized and its photocatalytic activity has been demonstrated. rsc.orgresearchgate.net The efficiency of the photocatalysis was found to be dependent on the surface chemistry, which could be controlled during the synthesis. rsc.org Furthermore, doping ceria with bismuth to form cerium-bismuth oxides/oxynitrates has been shown to create efficient bifunctional adsorbents/photocatalysts for the removal and degradation of organic pollutants from water. acs.orgnih.gov These materials have demonstrated high activity and durability, making them promising for environmental remediation applications. acs.orgnih.gov

Future research in this area will likely focus on:

Expanding the scope of organic reactions catalyzed by this compound.

Improving the efficiency and selectivity of this compound-based photocatalysts through nanostructuring and the formation of heterojunctions.

Investigating the use of this compound as a catalyst in biomass conversion and CO₂ utilization, contributing to a more sustainable chemical industry. epfl.ch

The development of catalytic systems based on this compound aligns with the principles of green chemistry by offering an alternative to catalysts based on rare or toxic metals. rsc.org

Deeper Understanding of Structure-Activity Relationships in Biological Contexts

This compound has a long history of use in medicine, and future research is aimed at elucidating the precise relationship between its structure and its biological activity. patsnap.com This understanding is crucial for optimizing its therapeutic efficacy and for designing new bismuth-based drugs with improved properties.

The primary mechanism of action of bismuth subnitrate in the gastrointestinal tract involves its hydrolysis to form a protective layer over the gastric mucosa and the release of bismuth ions (Bi³⁺), which possess antimicrobial properties. patsnap.com A key target for these bismuth ions is the bacterium Helicobacter pylori, a major cause of gastric ulcers. Bismuth ions are known to disrupt the bacterial cell wall and inhibit key enzymes necessary for the bacterium's survival. patsnap.com

Recent studies have also explored the antimicrobial and anti-biofilm activities of bismuth subnitrate and its corresponding nanoparticles. nih.gov Biogenic bismuth nanoparticles have shown significant anti-biofilm activity against Pseudomonas aeruginosa and, when combined with certain antibiotics, can enhance their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Future research will focus on:

Identifying the specific molecular targets of bismuth ions within bacterial cells to gain a more detailed understanding of their antimicrobial mechanism.

Correlating the physicochemical properties of different polymorphs and nanostructures of this compound (e.g., particle size, surface area, dissolution rate) with their biological efficacy.

Exploring the potential of this compound in other biomedical applications, such as in wound dressings and as an antimicrobial coating for medical devices. atamanchemicals.com

A deeper understanding of the structure-activity relationships of this compound will pave the way for the rational design of more effective and safer bismuth-based therapies for a range of infectious diseases and other medical conditions.

Q & A

Q. What are the established methods for synthesizing and characterizing (nitrooxy)oxobismuthine in laboratory settings?

this compound is typically synthesized via controlled hydrolysis of bismuth nitrate in acidic media. Key steps include:

- Synthesis : Reacting bismuth(III) nitrate with dilute nitric acid under reflux, followed by neutralization with ammonium hydroxide to precipitate the compound .

- Characterization :

- X-ray diffraction (XRD) to confirm crystalline structure and polymorph identity (e.g., distinguishing between anhydrous and monohydrate forms) .

- Elemental analysis (e.g., ICP-OES) to verify Bi:NO₃⁻ stoichiometry .

- FT-IR spectroscopy to identify nitrate (NO₃⁻) vibrational modes (~1,380 cm⁻¹) and Bi-O bonding .

Q. How should researchers assess the purity of this compound in experimental workflows?

Purity assessment requires a combination of techniques:

Q. What safety protocols are critical for handling this compound given its hazardous classification?

- Storage : Classify as a UN 1477 (5.1 oxidizing agent); store in airtight containers away from combustibles .

- Handling : Use fume hoods to avoid inhalation of decomposition products (e.g., NOₓ) and wear nitrile gloves to prevent skin irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .

Q. How does the compound's stability under varying laboratory conditions influence experimental design?

- Light sensitivity : Degrades under UV exposure; use amber glassware for storage .

- Temperature : Decomposes above 200°C, releasing NOₓ; avoid high-temperature drying .

- pH-dependent solubility : Stable in acidic conditions but hydrolyzes in alkaline buffers; adjust reaction pH to ≤3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data for this compound polymorphs?

Conflicting reports on Bi-O-NO₃ bonding require:

Q. What are the decomposition pathways of this compound under oxidative conditions, and how do they affect experimental outcomes?

Thermal decomposition (TGA-MS data):

Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?

- In vitro assays : Conduct MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity .

- Ecotoxicity screening : Use Daphnia magna or algal models to evaluate aquatic toxicity, despite its "non-environmental hazard" classification .

- Read-across approaches : Leverage data from structurally similar bismuth compounds (e.g., bismuth subsalicylate) to infer safety thresholds .

Q. Why does this compound exhibit negligible environmental mobility despite its nitrate content?

- Soil adsorption : Strong binding of Bi³⁺ to clay minerals limits leaching, as observed in soil column experiments .

- Redox inertness : The nitrooxy group resists microbial reduction under anaerobic conditions, reducing NO₃⁻ release .

- Long-term studies : Monitor Bi accumulation in soil-plant systems to assess bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。